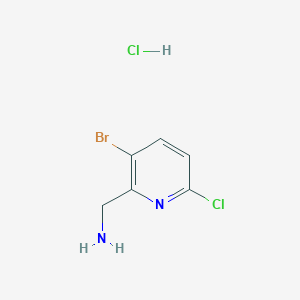

(3-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Description

(3-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₇BrCl₂N₂ and a molecular weight of 257.95 g/mol . The compound features a pyridine ring substituted with bromine (Br) at the 3-position, chlorine (Cl) at the 6-position, and a methanamine hydrochloride group at the 2-position. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its hydrochloride form enhances solubility and stability, which is critical for industrial applications .

Properties

IUPAC Name |

(3-bromo-6-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-6(8)10-5(4)3-9;/h1-2H,3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXDUOVJAMERHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine, followed by the introduction of a methanamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of halogenating agents and amination reagents under optimized conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, with reactions typically carried out in polar solvents like water or ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Organic Synthesis

(3-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is widely used as a building block in the synthesis of complex organic molecules. Its halogen atoms facilitate nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in the preparation of various derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds. |

| Cross-Coupling Reactions | Participates in palladium-catalyzed coupling reactions. |

| Functionalization | Allows for the introduction of additional functional groups. |

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its structural features enable it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its effectiveness comparable to standard antibiotics.

- Anticancer Properties : Preliminary studies indicate potential anti-cancer activity, warranting further investigation into its mechanisms of action and efficacy against different cancer cell lines .

Biological Research

The compound is utilized in biological studies to explore enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and halogen bonds enhances its binding affinity to biological targets.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

-

Antimicrobial Efficacy Study :

- In vitro assays demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

- MIC values were determined through standard broth dilution methods, showing promise for therapeutic applications in treating bacterial infections.

- Cancer Cell Line Testing :

Mechanism of Action

The mechanism of action of (3-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Pyridine-Based Analogues

Pyridine derivatives with halogen and amine substituents are common in medicinal chemistry. Below is a comparative analysis of key analogues:

Key Observations :

- Halogen Positioning : Moving bromine from position 3 to 5 (as in CAS 358672-65-8) reduces steric effects but may decrease electrophilic reactivity at the pyridine nitrogen .

- Hydrochloride vs. Free Amine : The hydrochloride salt (e.g., target compound) offers superior solubility in polar solvents compared to free amines (e.g., CAS 1256823-65-0), which is critical for drug formulation .

- Functional Group Variations: Methanol-substituted analogues (e.g., CAS 1227585-65-0) exhibit lower basicity and are more suited for prodrug applications .

Heterocyclic Analogues with Non-Pyridine Cores

Compounds with alternative heterocycles but similar functional groups provide insights into scaffold-dependent properties:

Key Observations :

- Thiazole Derivatives : The thiazole core (e.g., CAS 690632-35-0) introduces sulfur, enabling hydrogen bonding and metal coordination, which are absent in pyridine analogues .

- Chroman Derivatives : The chroman system (e.g., CAS 885271-62-5) offers a rigid bicyclic structure, improving membrane permeability but reducing synthetic accessibility .

Physicochemical and Application-Based Comparisons

- Melting Points: Target compound: Not explicitly reported, but analogues like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl melt at 268°C , whereas pyridine-based amines typically have lower melting points due to reduced symmetry.

- Reactivity :

- Applications :

- Pyridine derivatives are prevalent in kinase inhibitors (e.g., crizotinib analogues), while thiazoles are common in antimicrobial agents .

Biological Activity

(3-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 220.5 g/mol. Its structure includes a pyridine ring substituted with bromine and chlorine atoms, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of halogen substituents, such as bromine and chlorine, is known to enhance the antimicrobial efficacy of these compounds.

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . The presence of halogen atoms in the structure has been linked to increased potency against specific cancer types.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding, which stabilizes the compound's interaction with target proteins .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Substituents | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | Cl | Antimicrobial | 10 |

| B | Br | Anticancer | 5 |

| C | F | Antimicrobial | 15 |

| D | I | Anticancer | 7 |

The data suggest that the presence of bromine significantly enhances anticancer activity compared to other halogens .

Case Studies

- Antimicrobial Efficacy : A study conducted on various halogenated pyridine derivatives demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µM against MRSA strains .

- Anticancer Activity : In a comparative analysis, this compound was found to induce apoptosis in human breast cancer cell lines with an IC50 value of 5 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the established synthetic routes for (3-bromo-6-chloropyridin-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of a pyridine precursor followed by amination and salt formation. For example:

Bromination : Reacting 6-chloropyridin-2-yl derivatives with brominating agents (e.g., NBS or Br₂) under controlled temperatures (140°C, argon atmosphere) to ensure regioselectivity at the 3-position .

Amination : Introducing the methanamine group via reductive amination or nucleophilic substitution. pH and solvent choice (e.g., DMF or ethanol) are critical for avoiding side products .

Salt Formation : Treating the free base with HCl in anhydrous conditions to form the hydrochloride salt .

Yields vary (11–89%) depending on purification methods (e.g., column chromatography, recrystallization) .

Q. How is the compound characterized to confirm structural identity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the pyridine ring and methanamine group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrClN) .

- X-ray Crystallography : Resolves bond lengths and angles, especially useful for confirming halogen positions. SHELX programs are commonly employed for refinement .

- HPLC : Assesses purity (>95% in commercial samples) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Medicinal Chemistry : Serves as a building block for kinase inhibitors or receptor ligands due to halogen-enhanced binding affinity .

- Organic Synthesis : Acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pyridine motifs .

- Pharmacology : Used in structure-activity relationship (SAR) studies to optimize metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FT-IR or LC-MS to track intermediate formation and adjust conditions dynamically .

- Computational Modeling : DFT calculations predict bromination/amination site preferences, reducing trial-and-error optimization .

- Alternative Catalysts : Palladium complexes (e.g., Pd(PPh)Cl) improve cross-coupling efficiency in multi-step syntheses .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies decomposition pathways (e.g., hydrolysis of the C-Cl bond) .

- Formulation : Lyophilization or storage in desiccated environments (-20°C, argon) prevents moisture-induced degradation .

- Additives : Antioxidants (e.g., BHT) mitigate oxidative side reactions .

Q. How does the compound interact with biological targets, and what techniques validate these interactions?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for enzymes/receptors .

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes, guiding mutagenesis studies to confirm key residues .

- In Vivo Profiling : Radiolabeled analogs (e.g., C-tagged) track pharmacokinetics and tissue distribution .

Q. What computational tools are recommended for predicting the compound’s reactivity or toxicity?

- Methodological Answer :

- Reactivity : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Toxicity : QSAR models in ADMET Predictor or ProtoX assess hepatotoxicity risks based on structural alerts (e.g., halogen presence) .

- Solubility : COSMO-RS simulations in ADF Suite estimate solubility in polar/non-polar solvents .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.